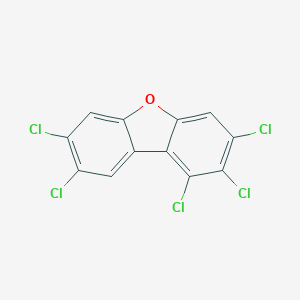

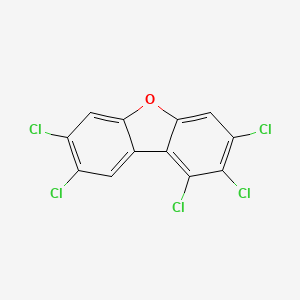

1,2,3,7,8-Pentachlorodibenzofuran

Description

Chlorinated dibenzofurans (CDFs) are a family of chemical that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran. The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects. Of these 135 compounds, those that contain chlorine atoms at the 2,3,7,8-positions of the parent dibenzofuran molecule are especially harmful. Other than for laboratory use of small amounts of CDFs for research and development purposes, these chemicals are not deliberately produced by industry. Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds. Only a few of the 135 CDF compounds have been produced in large enough quantities so that their properties, such as color, smell, taste, and toxicity could be studied. (L952)

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,7,8-pentachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-5-1-4-8(2-6(5)14)18-9-3-7(15)11(16)12(17)10(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMIVUVRFPGOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C(=C23)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052234 | |

| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57117-41-6 | |

| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57117-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,7,8-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNE7ZLB7SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF)

Introduction: Understanding a Persistent Environmental Contaminant

1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF) is a member of the polychlorinated dibenzofurans (PCDFs), a class of halogenated aromatic hydrocarbons.[1] These compounds are not produced commercially but are formed as unintentional byproducts in a range of industrial and thermal processes, such as waste incineration, chemical manufacturing, and the production of chlorinated pesticides.[2][3] As a persistent organic pollutant (POP), 1,2,3,7,8-PeCDF is characterized by its resistance to environmental degradation, its ability to bioaccumulate in food chains, and its significant toxicity.[3] This guide provides a comprehensive overview of the core physical and chemical properties of 1,2,3,7,8-PeCDF, offering critical data and procedural insights for researchers, environmental scientists, and professionals in drug development and toxicology.

Molecular Structure and Isomerism

The foundational structure of 1,2,3,7,8-PeCDF is a dibenzofuran core, which consists of two benzene rings fused to a central furan ring. The defining characteristic of this specific congener is the substitution of chlorine atoms at the 1, 2, 3, 7, and 8 positions. The planarity of the ring system and the specific placement of the lateral chlorine atoms at positions 2, 3, 7, and 8 are critical determinants of its biological activity, particularly its ability to bind to the aryl hydrocarbon receptor (AhR), a key event in mediating its toxic effects.[4]

Caption: Molecular structure of this compound with IUPAC numbering.

Core Physical and Chemical Properties

The physicochemical properties of 1,2,3,7,8-PeCDF dictate its environmental transport, fate, and toxicological profile. Its highly chlorinated and aromatic structure results in low volatility, extremely low water solubility, and high lipophilicity. These characteristics are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 57117-41-6 | [5][6] |

| Molecular Formula | C₁₂H₃Cl₅O | [4][6] |

| Molecular Weight | 340.42 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 225 - 226 °C | [7][8] |

| Boiling Point | 476.68 °C (estimated) | [7] |

| Density | 1.640 g/cm³ (estimated) | [7] |

| Vapor Pressure | 1.73 x 10⁻⁹ mmHg (at 25 °C) | [8] |

| Water Solubility | 0.2356 µg/L (at 22.5 °C, for isomer 2,3,4,7,8-PeCDF) | [9] |

| Octanol-Water Partition Coefficient (log Kₒw) | 6.79 - 6.9 | [8][10] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform; Very slightly soluble in Ethyl Acetate | [4][5] |

In-Depth Analysis of Key Properties

Solubility and Lipophilicity (log Kₒw)

The extremely low water solubility of 1,2,3,7,8-PeCDF is a direct consequence of its molecular structure. The large, nonpolar, aromatic surface area and the presence of five hydrophobic chlorine atoms render the molecule incompatible with the polar hydrogen-bonding network of water.

Conversely, these same features result in a high octanol-water partition coefficient (log Kₒw of ~6.9), indicating a strong preference for nonpolar, lipid-rich environments over aqueous phases.[8][10] This high lipophilicity is the primary driver for its bioaccumulation in the fatty tissues of organisms and its biomagnification through the food web. The causality is clear: the molecule's structure minimizes favorable interactions with water while maximizing van der Waals interactions with lipids and other nonpolar organic matter.

Volatility and Environmental Transport

With a very low vapor pressure of 1.73 x 10⁻⁹ mmHg, 1,2,3,7,8-PeCDF is considered semi-volatile.[8] While it exists predominantly in the solid state or sorbed to particulate matter, this slight volatility allows it to partition into the atmosphere. This property, combined with its environmental persistence, facilitates long-range atmospheric transport, leading to its detection in remote ecosystems far from its original sources.

Chemical Stability and Degradation Pathways

1,2,3,7,8-PeCDF is exceptionally stable and resistant to chemical and biological degradation under typical environmental conditions. The carbon-chlorine bonds on the aromatic ring are strong, and the molecule is not susceptible to hydrolysis.

-

Thermal Decomposition: Significant degradation of PCDFs requires high temperatures. Thermal treatment at temperatures between 750°C and 850°C can achieve over 99.99% removal from contaminated soils, with further decomposition occurring in a secondary furnace at 1200°C.[7] Incomplete combustion or lower-temperature thermal processes (e.g., around 450°C) can paradoxically lead to the formation of PCDFs from precursors like polychlorinated biphenyls (PCBs).[1][9]

-

Photodegradation: While direct photolysis is slow, the degradation of PCDFs can be significantly accelerated in natural waters.[11] This process is often mediated by naturally occurring photosensitizers (e.g., humic acids) in the water, which absorb sunlight and transfer the energy to the PCDF molecule, leading to its breakdown.[11]

-

Chemical Oxidation: Advanced oxidation processes, such as the use of heat-activated persulfate, have shown potential for the destruction of PCDFs in contaminated soils and fly ash.[5]

Experimental Protocols for Property Determination

The accurate determination of the physicochemical properties of highly hydrophobic compounds like 1,2,3,7,8-PeCDF requires specialized and sensitive methodologies.

Protocol 1: Determination of Octanol-Water Partition Coefficient (Kₒw) via Shake-Flask Method

This protocol is a generalized representation based on the principles of the OECD Guideline 107 and methods described for hydrophobic compounds.

-

Preparation of Solvents: Pre-saturate high-purity n-octanol with water and, separately, high-purity water with n-octanol by shaking them together for 24 hours and allowing them to separate. This ensures the two phases are in equilibrium before the analyte is introduced.

-

Stock Solution: Prepare a stock solution of 1,2,3,7,8-PeCDF in pre-saturated n-octanol. The concentration should be high enough to be detectable in the aqueous phase after partitioning but low enough to not affect the properties of the octanol.

-

Partitioning: In a centripetal tube, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water. The volume ratio is chosen based on the expected Kₒw to ensure quantifiable concentrations in both phases.

-

Equilibration: Gently agitate the mixture at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours). Avoid vigorous shaking that can create emulsions.

-

Phase Separation: Centrifuge the mixture at a controlled temperature to achieve a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample a known volume from both the n-octanol and aqueous phases. Analyze the concentration of 1,2,3,7,8-PeCDF in each phase using a highly sensitive analytical method, such as isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).

-

Calculation: Calculate Kₒw as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kₒw).

Caption: Workflow for determining the Octanol-Water Partition Coefficient (Kₒw).

Protocol 2: Analysis and Quantification in Environmental Matrices (EPA Method 1613/8290A Principles)

Analysis of 1,2,3,7,8-PeCDF requires methods capable of detecting part-per-trillion (ppt) or part-per-quadrillion (ppq) levels and distinguishing it from other congeners.

-

Isotope Dilution: Prior to extraction, the sample (e.g., soil, water, tissue) is spiked with a known amount of a ¹³C-labeled analog of 1,2,3,7,8-PeCDF. This internal standard corrects for losses during extraction and cleanup.

-

Extraction: The choice of extraction method depends on the matrix. Soxhlet extraction or accelerated solvent extraction (ASE) with a solvent like toluene is common for solid samples. Liquid-liquid extraction is used for aqueous samples.

-

Multi-Step Cleanup: The raw extract contains numerous interfering compounds. A rigorous cleanup is essential and typically involves sequential column chromatography using materials like silica gel, alumina, and activated carbon to isolate the PCDFs from other compounds like PCBs and lipids.

-

Concentration: The purified extract is carefully concentrated to a small volume (e.g., a few microliters). A recovery standard is added just before analysis.

-

HRGC/HRMS Analysis: The final extract is injected into a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer. The GC separates the different PCDF congeners based on their boiling points and polarity. The HRMS provides highly specific and sensitive detection by monitoring the exact mass-to-charge ratios of the native and ¹³C-labeled PeCDF.

-

Quantification: The concentration of native 1,2,3,7,8-PeCDF is calculated by comparing its response to the response of the known amount of the added ¹³C-labeled internal standard.

Conclusion

The physical and chemical properties of this compound are intrinsically linked to its molecular structure. Its high molecular weight, planarity, and extensive chlorination result in a compound that is solid at room temperature, thermally stable, extremely hydrophobic, and resistant to degradation. These properties explain its persistence in the environment, its tendency to bioaccumulate, and its capacity for long-range transport. A thorough understanding of these fundamental characteristics, validated by robust experimental and analytical protocols, is indispensable for accurately assessing its environmental risks, understanding its toxicological mechanisms, and developing effective remediation strategies.

References

- Chang, M. B., Lin, J. J., & Chang, K. C. (2008).

-

U.S. Environmental Protection Agency. (n.d.). Determination of Octanol/Water Distribution Coefficients, Water Solubilities, and Sediment/Water Partition Coefficients for Hydrophobic Organic Pollutants. Retrieved from [Link]

- Hutzinger, O., Choudhry, G. G., Chittim, B. G., & Johnston, L. E. (1985). Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration. Environmental Health Perspectives, 60, 3-9.

- Zhao, J., Nishida, C., Ushio, Y., Ohtsuka, N., & Hosomi, M. (2012). Formation pathways of polychlorinated dibenzofurans (PCDFs) in sediments contaminated with PCBs during the thermal desorption process. Chemosphere, 88(7), 803-808.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry (HRGC/LRMS). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8290A: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). EPI Suite™-Estimation Program Interface. Retrieved from [Link]

- Shih, Y. H., Chen, M. J., & Chen, Y. H. (2014). Degradation of Polychlorinated Dibenzo-p-Dioxins/Furans Using Heat-Activated Persulfate. Journal of Environmental Engineering, 140(3), 04013013.

- Bandiera, S., Sawyer, T., Romkes, M., Zmudzka, B., Safe, L., Mason, G., ... & Safe, S. (1984). Polychlorinated dibenzofurans (PCDFs): effects of structure on binding to the 2, 3, 7, 8-TCDD cytosolic receptor protein, AHH induction and toxicity. Toxicology, 32(2), 131-144.

- Foga, M. M., & Moore, D. R. J. (1994).

-

California Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound (CAS 57117-41-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1,2,3,7,8-PeCDF-13C12 | C12H3Cl5O | CID 184109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound - OEHHA [oehha.ca.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. This compound CAS#: 57117-41-6 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 2,3,4,7,8-PENTACHLORODIBENZOFURAN CAS#: 57117-31-4 [m.chemicalbook.com]

- 10. This compound | C12H3Cl5O | CID 42138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. isotope.com [isotope.com]

Environmental Sources, Formation, and Occurrence of 1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF)

An In-depth Technical Guide for Researchers and Scientists

Introduction: The Significance of a Persistent Environmental Contaminant

1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF) is a specific congener of the polychlorinated dibenzofurans (PCDFs), a group of 135 structurally related compounds.[1] PCDFs, along with polychlorinated dibenzo-p-dioxins (PCDDs), are collectively known as "dioxins" and are classified as persistent organic pollutants (POPs).[2] These compounds are not produced intentionally for commercial purposes but are generated as unintentional byproducts in a variety of industrial and thermal processes.[3][4]

The significance of 1,2,3,7,8-PeCDF stems from its chemical stability, resistance to degradation, and its toxicological properties.[5] Like the most infamous dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), 1,2,3,7,8-PeCDF exhibits dioxin-like toxicity. This toxicity is mediated through its binding to the aryl hydrocarbon receptor (AhR), which can lead to a cascade of adverse biological effects, including carcinogenicity, immunotoxicity, and developmental toxicity.[1][6] Due to its high lipophilicity (fat-loving nature), 1,2,3,7,8-PeCDF bioaccumulates in the fatty tissues of organisms, leading to biomagnification through the food web.[3][7] Consequently, understanding its sources and environmental pathways is critical for assessing exposure risks and developing mitigation strategies.

Primary Environmental Sources and Formation Pathways

The release of 1,2,3,7,8-PeCDF into the environment is almost exclusively the result of human activities. The primary sources can be categorized into thermal processes, industrial manufacturing, and historical reservoirs.

Thermal processes are the most significant contemporary sources of PCDD/Fs, including 1,2,3,7,8-PeCDF.[3][8] These compounds are formed during the incomplete combustion of organic materials in the presence of chlorine.

-

Waste Incineration: Municipal solid waste, hazardous waste, and medical waste incinerators are major contributors.[9][10] PCDD/Fs are not typically present in the original waste but are formed within the incinerator, particularly in the post-combustion zones where temperatures range from 250°C to 450°C.[8][10]

-

Metallurgical Industries: Processes such as metal smelting, refining, and processing, especially in secondary aluminum and steel production, can release significant quantities of PCDD/Fs.[3][11] The presence of carbon, chlorine, and metal catalysts (like copper) in these high-temperature environments facilitates their formation.[8][11]

-

Cement Kilns: Particularly those that burn hazardous waste as fuel are another important source. 2,3,4,7,8-PeCDF, a closely related congener, has been identified as a major component of emissions from these kilns.[3]

-

Other Combustion: Uncontrolled burning, such as forest fires, and emissions from diesel vehicles also contribute to the environmental load of 1,2,3,7,8-PeCDF, albeit generally to a lesser extent than major industrial sources.[3][12]

Historically and currently, the manufacturing of certain chlorinated chemicals has been a primary source of 1,2,3,7,8-PeCDF contamination.

-

Chlorinated Phenols: The production of pentachlorophenol (PCP), a wood preservative and biocide, is a well-documented source of PCDD/F contamination.[13][14] 1,2,3,7,8-PeCDF is an impurity formed during the manufacturing process.[14]

-

Herbicides: The manufacturing of certain phenoxy herbicides has been linked to the release of dioxins and furans.[2][15] Contamination from Agent Orange during the Vietnam War, for example, led to high levels of TCDD and other congeners in the environment.[16]

-

Pulp and Paper Mills: The use of chlorine for bleaching pulp was a significant source of PCDD/Fs in mill effluents.[3][4] Regulatory changes and the adoption of alternative bleaching technologies have substantially reduced these emissions in many countries.[17][18]

-

Polychlorinated Biphenyls (PCBs): Although their production was banned in many countries in the 1970s, commercial PCB mixtures were contaminated with PCDFs, including 1,2,3,7,8-PeCDF.[3]

The formation of 1,2,3,7,8-PeCDF in these sources occurs primarily through two mechanisms:

-

Precursor-Mediated Formation: Chlorinated phenolic compounds, such as pentachlorophenols, can condense to form PCDFs at elevated temperatures. This pathway is particularly relevant in the manufacturing of chlorinated chemicals.

-

De Novo Synthesis: This is the dominant pathway in combustion processes. It involves the reaction of elemental carbon, a chlorine source (inorganic or organic), and oxygen on the surface of fly ash, often catalyzed by metals like copper. This process occurs in the cooling zones of incinerators, typically between 200°C and 400°C.[10][19]

Caption: Formation pathways of 1,2,3,7,8-PeCDF from major sources.

Environmental Occurrence and Distribution

Due to its persistence and semi-volatile nature, 1,2,3,7,8-PeCDF is found globally in various environmental compartments. Its high octanol-water partition coefficient (Kow) and low water solubility mean it strongly adsorbs to particulate matter.[20][21]

| Environmental Matrix | Typical Occurrence and Characteristics |

| Air | Present in both the vapor phase and adsorbed to airborne particulate matter. Subject to long-range atmospheric transport, leading to its detection in remote areas far from primary sources. Atmospheric deposition is a key pathway for contaminating soil and water bodies.[6] |

| Soil & Sediment | Acts as a major sink. 1,2,3,7,8-PeCDF is highly persistent in soil and sediment, with a very slow degradation rate.[9] Concentrations are highest near industrial sources, incinerators, and contaminated sites.[9][21] These matrices can act as long-term secondary sources. |

| Water | Due to low water solubility, concentrations in the dissolved phase are typically very low. It partitions strongly to suspended particulate matter and bottom sediments.[22] |

| Biota | Bioaccumulates significantly in aquatic and terrestrial organisms.[9] It is readily absorbed from the diet and accumulates in fatty tissues.[3] Concentrations increase at higher trophic levels (biomagnification). Found in fish, birds, and mammals worldwide.[9][23] |

For the general population, the primary route of exposure to 1,2,3,7,8-PeCDF is through the diet.[3] Approximately 90% of human intake is from food, particularly animal fats found in meat, dairy products, eggs, and fish.[3] Inhalation and dermal contact are minor exposure pathways for most people.[3]

Once ingested, 1,2,3,7,8-PeCDF is slowly metabolized and excreted, leading to a long biological half-life and a persistent body burden.[3][24] It is a significant contributor to the total toxic equivalency (TEQ) of dioxin-like compounds found in human tissues.[3]

Analytical Methodology: Detection and Quantification

The detection of 1,2,3,7,8-PeCDF in environmental and biological samples is challenging due to its extremely low concentrations (parts-per-trillion to parts-per-quadrillion) and the complexity of the sample matrices. The gold standard for analysis is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), as outlined in methods like EPA Method 8290A.[25][26]

-

Sample Extraction: The target analyte is extracted from the sample matrix using a solvent (e.g., toluene in a Soxhlet apparatus).

-

Multi-step Cleanup: The crude extract is subjected to a rigorous cleanup process to remove interfering compounds. This typically involves a series of acid/base washes and column chromatography (e.g., silica, alumina, carbon columns).

-

Instrumental Analysis: The purified extract is injected into the HRGC/HRMS system. The HRGC separates the different PCDD/F congeners, and the HRMS provides highly selective and sensitive detection.

-

Quantification: Quantification is achieved using an isotope dilution method, where a known amount of a stable isotope-labeled standard (e.g., ¹³C₁₂-1,2,3,7,8-PeCDF) is added to the sample before extraction. This internal standard corrects for any analyte loss during the sample preparation and analysis steps.

Caption: Standard analytical workflow for 1,2,3,7,8-PeCDF analysis.

Conclusion

This compound is a persistent, bioaccumulative, and toxic byproduct of numerous industrial and combustion processes. Its primary sources include waste incineration, metallurgical industries, and the manufacturing of chlorinated chemicals like PCP. Once released, it undergoes long-range atmospheric transport and deposits into soil and sediment, which act as long-term reservoirs. The main route of human exposure is through the consumption of contaminated foods, particularly those high in animal fats. Due to its environmental stability and toxic potential, the continued monitoring of 1,2,3,7,8-PeCDF emissions and its levels in the environment and food chain remains a critical task for protecting human and ecological health.

References

-

California Office of Environmental Health Hazard Assessment. (n.d.). This compound. Retrieved from [Link]

-

International Agency for Research on Cancer. (2012). 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. Retrieved from [Link]

-

Johnson, G. (2017). Chlorinated Dioxin and Furan Congener Profiles from Pentachlorophenol Sources. Journal of Environmental Protection, 8, 663-677. Retrieved from [Link]

-

International Agency for Research on Cancer. (2018). Pentachlorophenol and Some Related Compounds. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 115. Retrieved from [Link]

-

ResearchGate. (n.d.). PCDD/Fs congener profiles in (a) concentration percentage and (b).... Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1994). Toxicological Profile for Chlorodibenzofurans (CDFs). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Regional Screening Levels (RSLs) - User's Guide. Retrieved from [Link]

-

Srogi, K. (2007). Levels and congener distributions of PCDDs, PCDFs and dioxin-like PCBs in environmental and human samples: A review. Environmental Chemistry Letters, 6, 1-28. Retrieved from [Link]

-

Tai, P. T., et al. (2019). Dioxin Congener Patterns in Breast Milk Samples from Areas Sprayed with Herbicide during the Vietnam War 40 Years after the War Ended. International Journal of Environmental Research and Public Health, 16(1), 123. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8290A: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 42138. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) PCDD/F amounts and (b) contribution of each congener in percentage in the samples. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins (CDDs). Retrieved from [Link]

-

Altarawneh, M., et al. (2009). Formation of Dioxins and Furans during Municipal Solid Waste Gasification. Brazilian Journal of Chemical Engineering, 26(4), 643-653. Retrieved from [Link]

-

Couture, L. A., et al. (1988). The acute toxicity of 2,3,4,7,8-pentachlorodibenzofuran (4PeCDF) in the male Fischer rat. Fundamental and Applied Toxicology, 11(2), 329-339. Retrieved from [Link]

-

Pineda-Rojas, A. L., et al. (2024). Occurrence, distribution, and levels of Polychlorinated Biphenyls (PCB), Polychlorinated Dibenzo-p–Dioxins (PCDD), and Polychlorinated Dibenzofurans (PCDF) in fish from the Antioquia Region, Colombia. Heliyon, 10(8), e29243. Retrieved from [Link]

-

Feidt, C., et al. (2020). Accumulation Rate, Depuration Kinetics, and Tissue Distribution of Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans (PCDD/Fs) in Suckler Ewes (Ovis aries). Journal of Agricultural and Food Chemistry, 68(47), 13876-13885. Retrieved from [Link]

-

Diliberto, J. J., et al. (1988). Disposition of this compound in the rat. Toxicology and Applied Pharmacology, 95(2), 229-240. Retrieved from [Link]

-

ResearchGate. (n.d.). sampling and determination of polychlorinated dibenzo – p– dioxins and polychlorinated dibenzofurans in stack gas emissions from solid waste incinerators. Retrieved from [Link]

-

Government of Canada. (1992). Pulp and Paper Mill Effluent Chlorinated Dioxins and Furans Regulations (SOR/92-267). Retrieved from [Link]

-

Toxin and Toxin Target Database. (n.d.). This compound (T3D2165). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1990). Strategy for the Regulation of Discharges of dioxins and furans from Pulp and Paper Mills to Waters of the United States. Retrieved from [Link]

-

Hutzinger, O., & Fiedler, H. (1993). Formation and sources of PCDD/PCDF. Organohalogen Compounds, 11, 223-226. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structures of 2,3,7,8-TCDD (A), 2,3,4,7,8-PeCDF (B) and PCB-126 (C). Retrieved from [Link]

-

Gullett, B. K., et al. (2015). Significance of measuring non-2,3,7,8-substituted PCDD/PCDF congeners and the identification of a new mechanism of formation for a high-temperature industrial process. Chemosphere, 120, 501-507. Retrieved from [Link]

-

California Department of Toxic Substances Control. (2009). FINAL DRAFT REPORT 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN (TCDD). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry (HRGC/LRMS). Retrieved from [Link]

-

Johnson, A., & Norton, D. (1993). Polychlorinated Dibenzo-P-Dioxins and Dibenzofurans in Snake River Suspended Particulate Matter. Washington State Department of Ecology. Retrieved from [Link]

-

Environment Agency. (2009). Soil Guideline Values for dioxins, furans and dioxin-like PCBs in soil. Retrieved from [Link]

-

UK Government. (2021). Guidance on interpreting biota tissue concentrations for bioaccumulation assessment. Retrieved from [Link]

-

Chen, C. Y., et al. (2008). Polychlorinated dibenzo-p-dioxins and dibenzofuran contents in fish and sediment near a pentachlorophenol contaminated site. Chemosphere, 73(1 Suppl), S131-S137. Retrieved from [Link]

Sources

- 1. This compound | C12H3Cl5O | CID 42138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. task36.ieabioenergy.com [task36.ieabioenergy.com]

- 11. Significance of measuring non-2,3,7,8-substituted PCDD/PCDF congeners and the identification of a new mechanism of formation for a high-temperature industrial process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chlorinated Dioxin and Furan Congener Profiles from Pentachlorophenol Sources [scirp.org]

- 14. Exposure Data - Pentachlorophenol and Some Related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Pulp and Paper Mill Effluent Chlorinated Dioxins and Furans Regulations [laws-lois.justice.gc.ca]

- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 19. scielo.br [scielo.br]

- 20. dtsc.ca.gov [dtsc.ca.gov]

- 21. Polychlorinated dibenzo-p-dioxins and dibenzofuran contents in fish and sediment near a pentachlorophenol contaminated site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Disposition of this compound in the rat (Journal Article) | OSTI.GOV [osti.gov]

- 25. epa.gov [epa.gov]

- 26. epa.gov [epa.gov]

CAS number and molecular structure of 1,2,3,7,8-Pentachlorodibenzofuran.

An In-Depth Technical Guide to 1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF)

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (1,2,3,7,8-PeCDF) is a member of the polychlorinated dibenzofurans (PCDFs), a class of persistent organic pollutants (POPs).[1][2] These compounds are not produced intentionally but are formed as unintentional byproducts in various industrial and combustion processes, such as waste incineration and the manufacturing of chlorinated chemicals.[2][3] Due to its chemical stability, lipophilicity, and resistance to degradation, 1,2,3,7,8-PeCDF persists in the environment, bioaccumulates in the food chain, and poses a significant risk to human health and ecosystems.[4][5]

This guide provides a comprehensive technical overview of 1,2,3,7,8-PeCDF, detailing its chemical properties, toxicological mechanisms, and the sophisticated analytical methodologies required for its detection and quantification. The content is tailored for researchers, environmental scientists, and professionals in drug development who require a deep understanding of this highly toxic compound.

Core Identification and Physicochemical Properties

Accurate identification is paramount when dealing with specific congeners of PCDFs, as toxicity varies dramatically with the chlorine substitution pattern. The 2,3,7,8-substituted congeners, including 1,2,3,7,8-PeCDF, are of particular toxicological concern.[2][4]

Chemical Structure:

The molecular structure of 1,2,3,7,8-PeCDF consists of a dibenzofuran core with five chlorine atoms attached at positions 1, 2, 3, 7, and 8.

Source: PubChem CID 42138[2]

Source: PubChem CID 42138[2]

CAS Number: 57117-41-6[1][3][6][7]

Table 1: Physicochemical Properties of 1,2,3,7,8-PeCDF

| Property | Value | Source |

| Molecular Formula | C₁₂H₃Cl₅O | [1][6][7] |

| Molecular Weight | 340.42 g/mol | [6][7] |

| Appearance | Solid | [1] |

| Melting Point | 226°C | [8] |

| Boiling Point | 476.68°C (estimate) | [8] |

| Water Solubility | Insoluble (estimated 3.0E-7 g/L at 25°C) | [9] |

| Solubility in Organic Solvents | Chloroform (Slightly), Ethyl Acetate (Very Slightly) | [1][8] |

| LogP (Octanol/Water Partition Coefficient) | 6.9 | [10] |

| Vapor Pressure | 2.73 x 10⁻⁷ mm Hg | [11] |

| Synonyms | 1,2,3,7,8-PeCDF, PCDF 94 | [1][2][7] |

Toxicology and Mechanism of Action

1,2,3,7,8-PeCDF is a dioxin-like compound, meaning it elicits toxicity through a mechanism similar to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1] Its toxicity is quantified using a Toxic Equivalency Factor (TEF), which relates its potency to that of TCDD (TEF = 1.0). The World Health Organization (WHO) has assigned 1,2,3,7,8-PeCDF a TEF of 0.03.

The primary mechanism of toxicity involves the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[12]

The AhR Signaling Pathway

-

Ligand Binding: Being lipophilic, 1,2,3,7,8-PeCDF passes through the cell membrane and binds to the AhR located in the cytoplasm.

-

Nuclear Translocation: This binding event causes a conformational change in the AhR complex, leading to the dissociation of chaperone proteins and exposing a nuclear localization signal. The AhR-ligand complex then translocates into the nucleus.

-

Dimerization and DNA Binding: Inside the nucleus, the AhR complex dimerizes with the AhR Nuclear Translocator (ARNT). This new heterodimer binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.

-

Gene Expression: Binding to XREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[12] The induction of these genes is a hallmark of exposure to dioxin-like compounds.[1]

The downstream toxic effects are diverse and species-specific, including developmental toxicity (e.g., cleft palate, hydronephrosis), immunotoxicity, hepatotoxicity, and carcinogenicity.[1][4][13] The thyroid, liver, and thymus are particularly sensitive target organs.[4]

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 1,2,3,7,8-PeCDF.

Standard Analytical Workflow

The analysis of 1,2,3,7,8-PeCDF is exceptionally challenging due to its presence at ultra-trace levels (parts-per-quadrillion) in complex environmental and biological matrices. The gold standard for quantification is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS), as outlined in methods like EPA 1613B and 8290A.[5]

Expert Insight: The Rationale for Multi-Step Cleanup

The causality behind the rigorous, multi-step cleanup process is twofold:

-

Concentration: To elevate the analyte from a highly dilute state in the original sample to a concentration detectable by the instrument.

-

Selectivity: To remove a vast excess of co-extracted interfering compounds (e.g., lipids, hydrocarbons, other chlorinated compounds) that can suppress instrument response, co-elute with the target analyte, and ultimately lead to inaccurate quantification. Each step in the cleanup protocol is designed to remove a specific class of interferences based on polarity and molecular structure.

Protocol: Isotope Dilution HRGC-HRMS Analysis of 1,2,3,7,8-PeCDF in Soil

This protocol is a self-validating system through the use of isotopically labeled standards.

1. Sample Preparation and Spiking:

-

A known mass of the soil sample (e.g., 10 g) is homogenized and air-dried.

-

The sample is spiked with a known amount of a ¹³C₁₂-labeled 1,2,3,7,8-PeCDF internal standard.[14] This standard will be carried through the entire extraction and cleanup process, allowing for the accurate correction of any analyte losses.

2. Extraction:

-

Method: Soxhlet extraction or Pressurized Fluid Extraction (PFE).

-

Solvent: Toluene or a Hexane/Acetone mixture.

-

Rationale: These solvents efficiently extract non-polar, lipophilic compounds like PCDFs from the solid matrix.

-

Duration: Soxhlet extraction typically runs for 16-24 hours.

3. Multi-Stage Extract Cleanup:

-

Acid/Base Wash: The crude extract is washed sequentially with concentrated sulfuric acid to remove oxidizable organic matter and then with a base (e.g., potassium hydroxide) to remove acidic components.

-

Column Chromatography: The extract is passed through a multi-layered silica gel column, often containing different modifications (e.g., acidic, basic, neutral) to separate compounds based on polarity.

-

Alumina Column Chromatography: A subsequent column containing activated alumina further refines the extract, separating PCDFs from compounds like polychlorinated biphenyls (PCBs).

-

Carbon Column Chromatography: A final, highly selective cleanup step uses a carbon-based column. PCDFs and other planar molecules are retained, while non-planar interferences are washed away. The target analytes are then eluted by reversing the solvent flow.

4. Concentration and Solvent Exchange:

-

The purified extract is carefully concentrated under a gentle stream of nitrogen to a final volume of approximately 20 µL.

-

The solvent is exchanged to a non-polar solvent like nonane. A known amount of a ¹³C₁₂-labeled recovery (injection) standard is added just before analysis.

5. Instrumental Analysis (HRGC-HRMS):

-

Gas Chromatograph (GC): A high-resolution capillary column (e.g., DB-5ms) is used to separate the different PCDF congeners based on their boiling points and polarity.

-

Mass Spectrometer (MS): A high-resolution magnetic sector instrument is operated in Selected Ion Monitoring (SIM) mode, monitoring at least two specific ions for both the native and labeled 1,2,3,7,8-PeCDF with a mass resolution of >10,000. This high resolution is critical to distinguish the analyte from isobaric interferences.

6. Quantification:

-

The concentration of 1,2,3,7,8-PeCDF is calculated by comparing the response ratio of the native analyte to its ¹³C₁₂-labeled internal standard against a calibration curve. The recovery of the internal standard is checked against the injection standard to validate the efficiency of the extraction and cleanup process.

Caption: Standard analytical workflow for 1,2,3,7,8-PeCDF determination in soil samples.

Environmental Fate and Disposition

1,2,3,7,8-PeCDF is highly persistent in the environment. Due to its low water solubility and high lipophilicity (high LogP), it strongly adsorbs to soil and sediment particles, limiting its mobility in water.[4] However, it is subject to long-range atmospheric transport, often bound to particulate matter.[11]

In biological systems, 1,2,3,7,8-PeCDF accumulates in fatty tissues.[1][4] Its metabolism is slow, and it is primarily eliminated via the feces after being metabolized to more polar compounds in the liver.[15] The whole-body half-life of 1,2,3,7,8-PeCDF is significant, contributing to its potential for bioaccumulation and long-term toxicity.[15]

Conclusion

This compound is a toxicologically significant environmental contaminant demanding rigorous and highly specialized analytical techniques for its management and risk assessment. Its persistence and ability to bioaccumulate underscore the importance of understanding its formation, fate, and the complex toxicological pathways it initiates through the Aryl Hydrocarbon Receptor. The methodologies described herein, particularly the isotope dilution HRGC-HRMS approach, represent the benchmark for achieving the accuracy and sensitivity required to protect human and environmental health from the adverse effects of this and other dioxin-like compounds.

References

-

This compound. OEHHA - CA.gov.[Link]

-

This compound. NIST WebBook.[Link]

-

Toxicological Profile for Chlorodibenzofurans (CDFs). Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

-

The acute toxicity of 2,3,4,7,8-pentachlorodibenzofuran (4PeCDF) in the male Fischer rat. ScienceDirect.[Link]

-

Developmental Toxicity of 2,3,4,7,8-pentachlorodibenzofuran in the Fischer 344 Rat. ScienceDirect.[Link]

-

Disposition of this compound in the rat. OSTI.GOV.[Link]

-

SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals. Environmental Protection Agency (EPA).[Link]

-

This compound | C12H3Cl5O | CID 42138. PubChem.[Link]

-

1,3,4,7,8-Pentachlorodibenzofuran | C12H3Cl5O | CID 42840. PubChem.[Link]

-

Determination of polychlorinated, polybrominated and brominated/chlorinated dibenzo-p-dioxins and dibenzofurans in ambient air. Environmental Protection Agency (EPA).[Link]

-

Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. PubMed Central (PMC).[Link]

-

Dioxin & Furan Analysis. Alpha Analytical.[Link]

-

Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry (HRGC/LRMS). Environmental Protection Agency (EPA).[Link]

-

1,2,3,7,8-PeCDF-13C12 | C12H3Cl5O | CID 184109. PubChem.[Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C12H3Cl5O | CID 42138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - OEHHA [oehha.ca.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. alphalab.com [alphalab.com]

- 6. This compound [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. This compound CAS#: 57117-41-6 [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. echemi.com [echemi.com]

- 11. epa.gov [epa.gov]

- 12. 1,3,4,7,8-Pentachlorodibenzofuran | C12H3Cl5O | CID 42840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Developmental toxicity of 2,3,4,7,8-pentachlorodibenzofuran in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,2,3,7,8-PeCDF-13C12 | C12H3Cl5O | CID 184109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Disposition of this compound in the rat (Journal Article) | OSTI.GOV [osti.gov]

The Unseen Threat: A Historical Account of the Discovery of 1,2,3,7,8-Pentachlorodibenzofuran

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Hidden Contaminant

The history of 1,2,3,7,8-pentachlorodibenzofuran (1,2,3,7,8-PnCDF) is not one of intentional synthesis for a specific purpose, but rather a detective story born from a public health crisis. This polychlorinated dibenzofuran (PCDF) congener, along with its isomers, emerged from the shadows of industrial chemistry as an unintentional and highly toxic byproduct. The journey to its discovery was paved by advancements in analytical chemistry, driven by the urgent need to understand the causative agents of a mysterious illness that unfolded in Japan in the late 1960s. This guide provides a detailed historical and technical account of the discovery of 1,2,3,7,8-PnCDF, tracing its origins from a devastating poisoning incident to its characterization as a potent environmental toxin.

The Yusho Incident: A Catalyst for Discovery

In 1968, a mass food poisoning event, known as "Yusho disease," struck western Japan.[1] Thousands of people who had consumed rice bran oil produced by the Kanemi Company fell ill, exhibiting a range of severe symptoms including chloracne, skin lesions, and systemic toxic effects.[1][2] Initial investigations quickly identified polychlorinated biphenyls (PCBs), specifically a commercial mixture called Kanechlor-400, as the primary contaminant in the rice oil.[3] The PCBs had leaked from a heat exchanger during the deodorization process of the oil.[1]

However, as researchers delved deeper, a puzzling observation emerged: the toxicity of the contaminated rice oil appeared to be greater than what could be explained by the concentrations of PCBs alone. This discrepancy hinted at the presence of other, more potent, toxic substances.

The Emergence of Polychlorinated Dibenzofurans (PCDFs)

Subsequent, more sophisticated analyses of the Yusho oil in the 1970s revealed the presence of another class of chlorinated aromatic compounds: polychlorinated dibenzofurans (PCDFs).[3] These compounds were not intentionally added but were formed as thermal degradation products of the PCBs in the heat exchanger. It was soon discovered that PCDFs were significantly more toxic than PCBs, providing a crucial piece of the puzzle to explain the severity of the Yusho symptoms.[2]

The focus of the scientific community then shifted to identifying the specific PCDF congeners present in the Yusho oil and determining their individual toxicities. This presented a significant analytical challenge due to the large number of possible PCDF isomers.

The Analytical Hurdle: Isomer-Specific Identification

The toxicity of PCDFs varies dramatically between different isomers. Those with chlorine atoms in the 2, 3, 7, and 8 positions of the dibenzofuran ring structure were found to be particularly toxic. Therefore, simply detecting the presence of PCDFs was insufficient; a detailed, isomer-specific analysis was required to understand the toxicological profile of the contaminated oil.

Pioneering Analytical Work

The late 1970s saw significant advancements in analytical techniques that made the separation and identification of individual PCDF isomers possible. The work of researchers such as Christoffer Rappe and Hans-Rudolf Buser was pivotal in this endeavor. They pioneered the use of high-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) for the analysis of these complex mixtures.

A 1977 study by Christoffer Rappe and Anders Garå was among the first to provide a detailed analysis of the PCDF content in Yusho oil using high-resolution gas chromatography-mass spectrometry.[4] This work was instrumental in demonstrating the presence of a variety of PCDF congeners, including pentachlorodibenzofurans.

The Challenge of Pentachlorodibenzofuran Isomers

Within the pentachlorodibenzofuran (PnCDF) group, there are several isomers, each with a different arrangement of the five chlorine atoms. The separation of these isomers was a formidable task. Early gas chromatography columns were often unable to resolve all the individual isomers. The development of new stationary phases for capillary GC columns was a critical breakthrough that allowed for the successful separation of the toxic 2,3,7,8-substituted PnCDF isomers from their less toxic counterparts.

The identification of 1,2,3,7,8-PnCDF was not a singular event but rather a result of this methodical analytical work. By comparing the retention times and mass spectra of the peaks in the Yusho oil chromatograms with those of synthesized reference standards, researchers were able to definitively identify the presence of 1,2,3,7,8-PnCDF.

Synthesis of the 1,2,3,7,8-PnCDF Standard: The Key to Confirmation

The unambiguous identification of any chemical compound in a complex mixture relies on the availability of a pure, authenticated standard. The synthesis of this compound was a crucial step in its discovery and subsequent toxicological evaluation. Organic chemists undertook the challenge of synthesizing this specific isomer to serve as a reference material for analytical laboratories worldwide. This allowed for the confirmation of its presence in environmental and biological samples and for the accurate quantification of its concentration.

Toxicological Significance and the Advent of Toxic Equivalency Factors (TEFs)

Once identified, the toxicological properties of 1,2,3,7,8-PnCDF were investigated. It was found to be a potent "dioxin-like" compound, meaning it elicits a similar spectrum of toxic responses as the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). These effects are mediated through the aryl hydrocarbon receptor (AhR).

To assess the risk posed by complex mixtures of dioxins and dioxin-like compounds, the concept of Toxic Equivalency Factors (TEFs) was developed.[5] A TEF is a measure of the relative toxicity of a congener compared to TCDD, which is assigned a TEF of 1.[5] The World Health Organization (WHO) has established TEF values for various PCDDs, PCDFs, and dioxin-like PCBs.

Initially, 1,2,3,7,8-PnCDF was assigned a TEF of 0.05, indicating that it was considered to be 5% as toxic as TCDD.[6] This value has been periodically reviewed and updated based on new toxicological data. The establishment of a TEF for 1,2,3,7,8-PnCDF solidified its importance as a significant contributor to the overall dioxin-like toxicity of contaminated samples.

Data Presentation

Table 1: Early Toxic Equivalency Factors (TEFs) for select PCDFs

| Congener | TEF (I-TEF/89) |

| 2,3,7,8-Tetrachlorodibenzofuran | 0.1 |

| This compound | 0.05 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 0.5 |

Source: Adapted from early international TEF schemes.[6]

Experimental Protocols

Early Isomer-Specific PCDF Analysis Workflow (Late 1970s - Early 1980s)

-

Sample Extraction:

-

The sample (e.g., Yusho oil, environmental extract) was typically dissolved in an organic solvent like hexane.

-

A multi-step liquid-liquid extraction and column chromatography cleanup process was employed to remove interfering compounds. This often involved columns packed with silica gel, alumina, and charcoal.

-

-

Gas Chromatography (GC) Separation:

-

A high-resolution gas chromatograph equipped with a capillary column was used.

-

Early studies utilized columns with stationary phases like SE-54 or Silar-10C, which offered improved separation of PCDF isomers compared to packed columns.

-

The oven temperature was programmed to ramp up gradually to achieve optimal separation of the different congeners based on their boiling points and interaction with the stationary phase.

-

-

Mass Spectrometry (MS) Detection and Identification:

-

The GC was coupled to a mass spectrometer, often a high-resolution instrument for greater specificity.

-

The MS was operated in selected ion monitoring (SIM) mode, focusing on the characteristic isotope clusters for pentachlorodibenzofurans.

-

The identification of 1,2,3,7,8-PnCDF was confirmed by matching the retention time and the isotopic ratio of the detected peak with that of a synthesized authentic standard.

-

Visualization

Logical Relationship of Discovery

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Stereoisomer composition of the chiral UV filter 4-methylbenzylidene camphor in environmental samples [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. This compound | C12H3Cl5O | CID 42138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

The Enduring Threat: A Technical Guide to the Bioaccumulation and Persistence of 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) in Ecosystems

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed examination of 1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF), a prominent member of the polychlorinated dibenzofurans (PCDFs). As a senior application scientist, the following narrative synthesizes technical data with field-proven insights to illuminate the significant environmental and toxicological challenges posed by this compound. We will delve into its origins, its journey through ecosystems, its profound biological interactions, and the methodologies employed to uncover its presence.

Section 1: Understanding the Subject - Physicochemical Properties and Sources of 1,2,3,7,8-PeCDF

1,2,3,7,8-PeCDF is a synthetic, chlorinated organic compound, not intentionally produced but rather an unwelcome byproduct of various industrial and combustion processes.[1][2] Its chemical structure, characterized by a dibenzofuran core with five chlorine atoms at the 1,2,3,7, and 8 positions, imparts a high degree of lipophilicity and resistance to degradation.

| Property | Value | Source |

| CAS Number | 57117-41-6 | [1][3][4][5] |

| Molecular Formula | C₁₂H₃Cl₅O | [3][4][6] |

| Molecular Weight | 340.4 g/mol | [7] |

| Appearance | Solid | [3] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [3] |

The primary sources of 1,2,3,7,8-PeCDF and other dioxin-like compounds entering the environment are anthropogenic. These include:

-

Industrial Processes: Byproduct in the manufacturing of certain chemicals.[1]

-

Combustion and Incineration: A significant source is the incomplete combustion of organic materials in the presence of chlorine, such as in municipal and industrial waste incinerators.[2][8]

-

Smoke Emissions: Found in various smoke emissions.[1]

Section 2: The Journey Through Ecosystems - Environmental Fate and Transport

The persistence of 1,2,3,7,8-PeCDF is a direct consequence of its chemical stability. It is resistant to metabolic, chemical, and photolytic degradation, leading to its long-term presence in the environment. Its high lipophilicity dictates its environmental partitioning, favoring accumulation in soil, sediments, and fatty tissues of organisms rather than remaining in water.

This partitioning behavior is the foundational step for its entry into the food web. Organisms at the lower trophic levels absorb the compound from their environment, initiating a process of bioaccumulation.

Caption: Environmental transport and partitioning of 1,2,3,7,8-PeCDF.

Section 3: The Magnification of a Threat - Bioaccumulation and Biomagnification

Bioaccumulation refers to the buildup of a substance in an organism from all sources, including water, air, and food.[9] For persistent organic pollutants like 1,2,3,7,8-PeCDF, this process is particularly efficient due to the compound's resistance to metabolic breakdown.

The phenomenon of biomagnification, also known as trophic magnification, describes the increasing concentration of a substance in organisms at successively higher levels in a food chain.[9][10] This occurs because the contaminant is transferred from one trophic level to the next with very little of it being lost. Apex predators, therefore, can accumulate dangerously high concentrations of these compounds.[10]

The biomagnification potential of a substance is often quantified using the Trophic Magnification Factor (TMF). A TMF greater than one indicates that the substance is biomagnifying in the food web. While traditionally studied in aquatic ecosystems, the principles of biomagnification are also applicable to terrestrial food webs.[9][10][11]

Caption: Biomagnification of 1,2,3,7,8-PeCDF in a simplified food web.

Section 4: The Body's Burden - Toxicokinetics and Persistence in Organisms

Toxicokinetics describes the absorption, distribution, metabolism, and excretion of a toxicant by an organism.[12] In the case of 1,2,3,7,8-PeCDF, its lipophilic nature governs its toxicokinetic profile.

Absorption: 1,2,3,7,8-PeCDF is readily absorbed through the gastrointestinal tract following ingestion of contaminated food.[13]

Distribution: Following absorption, it is rapidly cleared from the blood and distributed to and stored in fatty tissues. The liver is a primary site of accumulation.[2][3][13][14] Studies in rats have shown that a significant percentage of an administered dose accumulates in the liver and fat.[13]

Metabolism: The metabolism of 1,2,3,7,8-PeCDF is extremely slow. The chlorine atoms shield the dibenzofuran structure from enzymatic attack, contributing to its long biological half-life.

Excretion: Excretion occurs primarily via the feces as polar metabolites.[13] However, the rate of excretion is very slow, leading to a long whole-body half-life.

The biological half-life of 1,2,3,7,8-PeCDF can vary significantly between species and even among individuals within a species. In some human cases, particularly those with high exposure levels, the half-life of 2,3,4,7,8-PeCDF has been observed to be unexpectedly long, with some individuals showing near-infinite half-lives.[15][16] This highlights the extreme persistence of this compound within the body.

| Organism | Half-life of PeCDF Congeners | Source |

| Humans (Yusho patients) | For 2,3,4,7,8-PeCDF, some individuals showed half-lives around 10 years, while others were near-infinite. | [15][17] |

| Rats | The whole-body half-life of 2,3,4,7,8-PeCDF was approximately 64 days. | [13] |

| Mink | The elimination half-time for 2,3,4,7,8-PeCDF was approximately 7-9 days. | [18] |

Section 5: Assessing the Risk - The Concept of Toxic Equivalency Factors (TEFs)

1,2,3,7,8-PeCDF is a member of a group of "dioxin-like compounds" that exert their toxicity through a common mechanism: binding to the aryl hydrocarbon receptor (AhR).[19] However, the toxicity of individual congeners can vary by orders of magnitude.[19]

To assess the cumulative risk from exposure to mixtures of these compounds, the concept of Toxic Equivalency Factors (TEFs) was developed.[19][20] The most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), is assigned a TEF of 1.0.[19][20][21] Other dioxin-like compounds are assigned TEF values relative to TCDD.

The total toxicity of a mixture is expressed as the Toxic Equivalency (TEQ), which is calculated by summing the products of the concentration of each congener and its respective TEF.[19][21][22]

TEQ = Σ (Concentration of congenerᵢ × TEFᵢ)

The World Health Organization (WHO) has established consensus TEF values for dioxin-like compounds, which are periodically reviewed and updated.[20][23]

| Compound | WHO 2005 TEF |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| This compound (PeCDF) | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 |

Section 6: Unmasking the Invisible - Analytical Methodologies

The detection and quantification of 1,2,3,7,8-PeCDF in environmental and biological matrices require highly sensitive and specific analytical methods due to its presence at trace levels (parts per trillion or even lower). The gold standard for this analysis is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).

Experimental Protocol: Analysis of 1,2,3,7,8-PeCDF in Environmental Samples (e.g., Soil, Sediment)

This protocol is a generalized workflow based on established EPA methodologies.

1. Sample Preparation and Extraction: a. Objective: To extract the target analytes from the sample matrix. b. Procedure: i. A known weight of the homogenized sample is spiked with a mixture of ¹³C-labeled internal standards, including ¹³C₁₂-1,2,3,7,8-PeCDF. This is crucial for accurate quantification using the isotope dilution method. ii. The sample is then extracted using an appropriate solvent system, often with a Soxhlet extractor or accelerated solvent extraction (ASE). Toluene is a common solvent.

2. Extract Cleanup: a. Objective: To remove interfering compounds from the extract that could co-elute with the target analytes and cause analytical interferences. b. Procedure: i. The crude extract is subjected to a multi-step cleanup process. This typically involves a combination of acid/base washing and column chromatography using various adsorbents like silica gel, alumina, and activated carbon. ii. The choice and sequence of cleanup steps are critical and depend on the complexity of the sample matrix.

3. Fractionation: a. Objective: To separate the PCDFs from other classes of compounds, such as polychlorinated biphenyls (PCBs). b. Procedure: i. A carbon column is often used to fractionate the cleaned extract. Different solvent systems are used to elute different classes of compounds.

4. Concentration: a. Objective: To concentrate the final extract to a small volume to achieve the required detection limits. b. Procedure: i. The solvent is carefully evaporated under a gentle stream of nitrogen. A keeper solvent, such as nonane or dodecane, is added to prevent the analytes from going to dryness.

5. Instrumental Analysis (HRGC/HRMS): a. Objective: To separate, identify, and quantify the 1,2,3,7,8-PeCDF congener. b. Procedure: i. A small aliquot of the concentrated extract is injected into the HRGC. A high-resolution capillary column (e.g., DB-5) is used to separate the different PCDF congeners. ii. The separated congeners then enter the HRMS, which is operated in the selected ion monitoring (SIM) mode. The mass spectrometer is set to monitor for the specific m/z values of the native and ¹³C-labeled 1,2,3,7,8-PeCDF. iii. Identification is based on the retention time and the correct isotopic ratio of the monitored ions. iv. Quantification is achieved by comparing the response of the native analyte to its corresponding ¹³C-labeled internal standard (isotope dilution).

Caption: A generalized workflow for the analysis of 1,2,3,7,8-PeCDF.

Section 7: Concluding Remarks

1,2,3,7,8-PeCDF represents a significant and persistent threat to ecosystem and human health. Its resistance to degradation, coupled with its ability to bioaccumulate and biomagnify, results in its long-term presence and increasing concentration at higher trophic levels. The toxicokinetic properties of this compound, particularly its long biological half-life, underscore the potential for chronic toxicity even at low levels of environmental exposure.

A thorough understanding of the principles and methodologies outlined in this guide is paramount for researchers, scientists, and drug development professionals. Continued vigilance in monitoring the environmental levels of 1,2,3,7,8-PeCDF, assessing its toxicological impact, and developing strategies for remediation are essential to mitigate the risks posed by this enduring contaminant.

References

-

U.S. EPA (Environmental Protection Agency). (2010) Recommended Toxicity Equivalence Factors (TEFs) for Human Health Risk Assessments of 2,3,7,8-Tetrachlorodibenzo-p-dioxin and Dioxin-Like Compounds. Risk Assessment Forum, Washington, DC. EPA/600/R-10/005. [Link]

-

U.S. EPA. Documents for Recommended Toxicity Equivalency Factors for Human Health Risk Assessments of Dioxin and Dioxin-Like Compounds. [Link]

-

Wikipedia. Toxic equivalency factor. [Link]

-

Federal Ministry for the Environment, Nature Conservation, Nuclear Safety and Consumer Protection (BMUV). New evaluation of toxicity equivalents for dioxins and dioxin-like compounds. [Link]

-

Birnbaum, L. S. (1995). Use of toxic equivalency factors for risk assessment for dioxins and related compounds. Toxicology, 105(2-3), 391–401. [Link]

-

U.S. EPA. Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). [Link]

-

PubChem. 1,2,3,7,8-PeCDF-13C12. [Link]

-

California Office of Environmental Health Hazard Assessment (OEHHA). This compound. [Link]

-

National Toxicology Program. (2006). Toxicology and carcinogenesis studies of 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) (Cas No. 57117-31-4) in female Harlan Sprague-Dawley rats (gavage studies). National Toxicology Program technical report series, (525), 1–228. [Link]

-

Feil, A., Voutier, M., Marchand, P., Le Bizec, B., & Jurjanz, S. (2020). Accumulation Rate, Depuration Kinetics, and Tissue Distribution of Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans (PCDD/Fs) in Suckler Ewes (Ovis aries). Environmental science & technology, 54(15), 9438–9448. [Link]

-

PubChem. 2,3,4,7,8-Pentachlorodibenzofuran. [Link]

-

Matsumoto, S., Akahane, M., Kanagawa, Y., Kajiwara, J., Iida, T., & Imamura, T. (2015). Unexpectedly long half-lives of blood 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) levels in Yusho patients. Environmental health and preventive medicine, 20(6), 437–444. [Link]

-

Decad, G. M., Birnbaum, L. S., & Matthews, H. B. (1981). Disposition of this compound in the rat. Toxicology and applied pharmacology, 59(3), 564–573. [Link]

-

Mills, M. A., Seston, R. M., Giesy, J. P., & Bursian, S. J. (2008). Toxicokinetics of 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF in mink (Mustela vison) at ecologically relevant exposures. Archives of environmental contamination and toxicology, 55(3), 486–496. [Link]

-

Brewster, D. W., & Birnbaum, L. S. (1987). Disposition and excretion of 2,3,4,7,8-pentachlorodibenzofuran in the rat. Toxicology and applied pharmacology, 90(2), 243–252. [Link]

-

Eurofins. Analytical Method Summaries. [Link]

-

PubChem. This compound. [Link]

-

Green, N. J., De Silva, A. O., & Letcher, R. J. (2021). Developing Methods for Assessing Trophic Magnification of Perfluoroalkyl Substances within an Urban Terrestrial Avian Food Web. Environmental science & technology, 55(1), 325–334. [Link]

-

Papadopoulou, E., & Padilla-Sánchez, J. A. (2022). Current and Emerging Analytical Techniques for the Determination of PFAS in Environmental Samples. IntechOpen. [Link]

-

LibreTexts Biology. 8.5: Biological Magnification. [Link]

-

Kelly, B. C., Ikonomou, M. G., Blair, J. D., Morin, A. E., & Gobas, F. A. (2007). Food web-specific biomagnification of persistent organic pollutants. Science, 317(5835), 236–239. [Link]

-

International Agency for Research on Cancer. (1997). Polychlorinated Dibenzo-para-dioxins and Polychlorinated Dibenzofurans. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 69. [Link]

-

Akahane, M., Matsumoto, S., Kajiwara, J., Iida, T., & Imamura, T. (2009). [Estimated half-life of penta-chlorodibenzofuran (PeCDF) and simulation of PeCDF excretion]. Fukuoka igaku zasshi = Hukuoka acta medica, 100(8), 284–289. [Link]

-

NIST. This compound. [Link]

-

PubChem. 1,2,3,7,8-Pentachlorodibenzo-p-dioxin. [Link]

-

Couture, L. A., Elwell, M. R., & Birnbaum, L. S. (1988). The acute toxicity of 2,3,4,7,8-pentachlorodibenzofuran (4PeCDF) in the male Fischer rat. Fundamental and applied toxicology, 11(4), 653–661. [Link]

-

U.S. EPA. Dibenzofuran, 1,2,3,7,8-pentachloro-. [Link]

-

Open Textbooks for Hong Kong. Consequences of Food Webs: Biological Magnification. [Link]

-

IARC. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL. [Link]

-

U.S. EPA. Analytical Methods for the Determination of Pollutants in Pulp and Paper Industry Wastewater. [Link]

-

Bellucci, M., Frangipane, G., & Finizio, A. (2020). Bioaccumulation of Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Dibenzofurans (PCDFs) in Hediste diversicolor (Polychaeta: Nereididae). Frontiers in marine science, 7, 584. [Link]

-

Alava, J. J. (2014). Biomagnification and Trophic Magnification of Difficult to Test Substances in Terrestrial and Aquatic Food Webs (Doctoral dissertation, Simon Fraser University). [Link]

-

Taylor & Francis. Toxicokinetics – Knowledge and References. [Link]

-

McGraw Hill's AccessScience. Persistent, bioaccumulative, and toxic pollutants. [Link]

-

ResearchGate. Distribution of half-lives at different concentrations of... | Download Scientific Diagram. [Link]

-

National Toxicology Program. (2006). TR-525: 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) (CASRN 57117-31-4) in Female Harlan Sprague-Dawley Rats (Gavage Studies). [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1994). Toxicological Profile for Chlorodibenzofurans (CDFs). [Link]

-

Bero, L. A., & Vandenberg, L. N. (2023). The Devil they Knew: Chemical Documents Analysis of Industry Influence on PFAS Science. PLOS Biology, 21(6), e3002148. [Link]

Sources

- 1. This compound - OEHHA [oehha.ca.gov]

- 2. Toxicology and carcinogenesis studies of 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) (Cas No. 57117-31-4) in female Harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound [webbook.nist.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 1,2,3,7,8-PeCDF-13C12 | C12H3Cl5O | CID 184109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C12H3Cl5O | CID 42138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Accumulation Rate, Depuration Kinetics, and Tissue Distribution of Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans (PCDD/Fs) in Suckler Ewes (Ovis aries) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Consequences of Food Webs: Biological Magnification | Open Textbooks for Hong Kong [opentextbooks.org.hk]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Developing Methods for Assessing Trophic Magnification of Perfluoroalkyl Substances within an Urban Terrestrial Avian Food Web - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Disposition and excretion of 2,3,4,7,8-pentachlorodibenzofuran in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Disposition of this compound in the rat (Journal Article) | OSTI.GOV [osti.gov]

- 15. Unexpectedly long half-lives of blood 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) levels in Yusho patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Toxicokinetics of 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF in mink (Mustela vison) at ecologically relevant exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Toxic equivalency factor - Wikipedia [en.wikipedia.org]

- 20. BMUKN: New evaluation of toxicity equivalents for dioxins and dioxin-like compounds [bundesumweltministerium.de]

- 21. rais.ornl.gov [rais.ornl.gov]

- 22. Use of toxic equivalency factors for risk assessment for dioxins and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. epa.gov [epa.gov]

An In-depth Technical Guide on the Core Mechanism of Toxicity of 1,2,3,7,8-Pentachlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF) is a polychlorinated dibenzofuran (PCDF), a class of persistent organic pollutants.[1] These compounds are not intentionally produced but are formed as byproducts in various industrial processes, such as waste incineration and chemical manufacturing.[2][3] Due to their environmental persistence and lipophilic nature, they accumulate in the food chain, leading to potential human exposure and a range of adverse health effects.[4][5] The toxicity of 1,2,3,7,8-PeCDF and other dioxin-like compounds is mediated through a common mechanism involving the activation of the aryl hydrocarbon receptor (AhR).[2][6] This guide provides a detailed exploration of the molecular mechanisms underlying 1,2,3,7,8-PeCDF toxicity, offering insights for researchers and professionals in toxicology and drug development.

Part 1: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: The Central Hub of Toxicity

The vast majority of the toxic effects of 1,2,3,7,8-PeCDF are initiated by its binding to and activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1][7] The AhR is a crucial sensor of both endogenous and exogenous signals, playing a role in various physiological processes. However, its persistent activation by stable ligands like 1,2,3,7,8-PeCDF leads to a cascade of events culminating in cellular and systemic toxicity.[8][9]

1.1. Ligand Binding and AhR Activation